

Parp1-IN-19 chemical structure and properties

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Compound of Interest

Compound Name: Parp1-IN-19

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Parp1-IN-19: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-19 is a compound identified as a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor with potential antitumor effects. Information regarding this molecule is primarily found in the Chinese patent CN107955001A. This document serves as a technical guide, summarizing the currently available information on the chemical structure and properties of **Parp1-IN-19**. It is important to note that detailed experimental data, such as quantitative biological activity and comprehensive physicochemical properties, are not extensively available in publicly accessible scientific literature and appear to be primarily contained within the referenced patent.

Chemical Structure and Properties

Based on available information from chemical suppliers, the fundamental chemical properties of **Parp1-IN-19** are summarized in the table below.



Property	Value	Source
Molecular Formula	C26H27CIFN7O4	MedchemExpress[1]
Molecular Weight	555.99 g/mol	MedchemExpress[1]
CAS Number	2756337-27-4	MedchemExpress[1]
SMILES String	O=C1NN=C(CC2=CC=C(C(C(N3CCN(CC3)C4=NC5=C(C=C4)NC=N5)=O)=C2)F)C6=C1C=CC=C6.Cl.O.O	MedchemExpress[1]
IUPAC Name	4-(3-(4-(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)benzoyl)piperazin-1-yl)phthalazin-1(2H)-onehydrochloride dihydrate	(Structure-based nomenclature)

Note on Physicochemical Properties: Quantitative data regarding key physicochemical parameters such as aqueous solubility, partition coefficient (LogP), and acid dissociation constant (pKa) for **Parp1-IN-19** are not readily available in the public domain. This information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile and for designing further in vitro and in vivo studies.

Biological Activity and Mechanism of Action

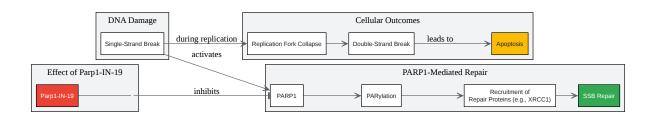
Parp1-IN-19 is classified as a PARP1 inhibitor. PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand DNA breaks.[2] Inhibition of PARP1 in cancer cells with existing DNA repair defects, such as mutations in BRCA1 or BRCA2, can lead to synthetic lethality, a promising strategy in cancer therapy.[3][4]

While **Parp1-IN-19** is stated to have antitumor effects, specific quantitative measures of its inhibitory potency, such as the half-maximal inhibitory concentration (IC50) against PARP1 and its selectivity against other PARP family members, are not publicly available. This data is essential for evaluating its potential as a therapeutic agent.

Signaling Pathways



The primary signaling pathway affected by **Parp1-IN-19** is expected to be the DNA Damage Response (DDR) pathway. By inhibiting PARP1, the repair of single-strand DNA breaks is hindered. In cells undergoing replication, these unrepaired breaks can be converted into more lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[3][5]



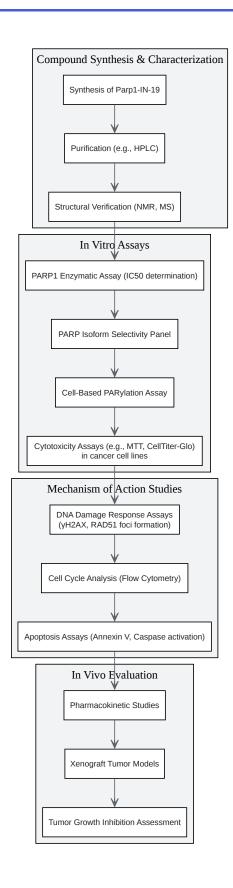
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Figure 1. Simplified signaling pathway of PARP1 inhibition by **Parp1-IN-19** in the context of DNA damage.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of **Parp1-IN-19** are not available in the public domain. However, a general workflow for characterizing a novel PARP1 inhibitor is outlined below. This serves as a template for the types of experiments that would be necessary to fully characterize **Parp1-IN-19**.





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Figure 2. General experimental workflow for the characterization of a novel PARP1 inhibitor like **Parp1-IN-19**.

Conclusion

Parp1-IN-19 is a putative PARP1 inhibitor with potential for antitumor applications. However, a comprehensive understanding of its chemical and biological properties is currently limited by the lack of publicly available, detailed experimental data. The information presented in this guide is based on data from chemical suppliers and general knowledge of PARP1 inhibitors. For a complete and in-depth technical assessment, access to the experimental details within the primary patent (CN107955001A) and further independent research are required. Researchers and drug development professionals are encouraged to perform their own comprehensive evaluations to determine the therapeutic potential of this compound.

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